molecular formula C22H25BrN2O5 B12495082 Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12495082
M. Wt: 477.3 g/mol
InChI Key: MGMSHVHCFPTIAE-UHFFFAOYSA-N
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Description

Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Esterification: The conversion of the carboxylic acid group to an ester using propanol and an acid catalyst.

    Amidation: The formation of an amide bond between the ester and morpholine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(5-fluoro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(5-iodo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

The uniqueness of Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate lies in its brominated aromatic ring, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The presence of the bromine atom can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C22H25BrN2O5

Molecular Weight

477.3 g/mol

IUPAC Name

propyl 5-[(5-bromo-2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25BrN2O5/c1-3-10-30-22(27)17-14-16(5-6-19(17)25-8-11-29-12-9-25)24-21(26)18-13-15(23)4-7-20(18)28-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26)

InChI Key

MGMSHVHCFPTIAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)N3CCOCC3

Origin of Product

United States

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